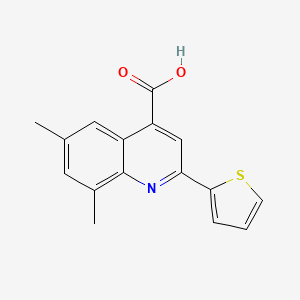

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid

Description

Chemical Identity and Nomenclature

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid (CAS: 436092-53-4) is a heterocyclic organic compound with the molecular formula $$ \text{C}{16}\text{H}{13}\text{NO}_2\text{S} $$ and a molecular weight of 283.3 g/mol. Its systematic IUPAC name, 6,8-dimethyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid , reflects its structural features:

- A quinoline backbone (a bicyclic system comprising a benzene ring fused to a pyridine ring).

- Methyl groups at positions 6 and 8.

- A thiophene (thien-2-yl) substituent at position 2.

- A carboxylic acid functional group at position 4.

Key identifiers include:

Historical Context in Heterocyclic Chemistry

Quinoline derivatives have been pivotal in organic chemistry since their isolation from coal tar in 1834. The structural versatility of the quinoline scaffold has driven its adoption in pharmaceuticals, materials science, and agrochemicals. This compound emerged as part of broader efforts to modify quinoline’s core for enhanced bioactivity. Its synthesis aligns with methodologies like the Doebner reaction (for quinoline-4-carboxylic acids) and phosphine-catalyzed annulations , reflecting advancements in heterocyclic synthesis during the late 20th and early 21st centuries.

The incorporation of a thiophene moiety distinguishes it from earlier quinoline derivatives, leveraging sulfur’s electronic effects for applications in medicinal chemistry.

Structural Relationship to Quinoline Derivatives

This compound belongs to a subset of quinoline-4-carboxylic acids, which are characterized by a carboxylic acid group at position 4. Key structural analogs include:

The thien-2-yl group introduces conjugated π-electrons and sulfur-based polarity, potentially enhancing binding interactions in biological systems. Meanwhile, the methyl groups at C6 and C8 contribute to steric and electronic modulation, influencing solubility and metabolic stability.

Role of the Carboxylic Acid Group

The carboxylic acid at position 4 is a critical pharmacophore, enabling hydrogen bonding with biological targets. This feature is shared with fluoroquinolone antibiotics (e.g., ciprofloxacin) and antimalarials (e.g., chloroquine). In synthetic chemistry, this group facilitates further derivatization, such as esterification or amide formation.

Thiophene Substitution

Thiophene’s electron-rich aromatic system can engage in π-π stacking and sulfur-mediated interactions, often improving affinity for enzymes or receptors. Compared to phenyl analogs, thienyl-containing quinolines may exhibit altered pharmacokinetic profiles due to differences in lipophilicity.

Properties

IUPAC Name |

6,8-dimethyl-2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-9-6-10(2)15-11(7-9)12(16(18)19)8-13(17-15)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWSSXIJXNIUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Approach

The patent CN102924374B outlines a generalized five-step synthetic procedure for quinoline-4-carboxylic acid derivatives, adaptable to the target compound:

| Step | Reaction Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Condensation of isatin derivatives with acetone under strong basic conditions to form 2-toluquinoline-4-carboxylic acid (intermediate) | Highly basic medium (NaOH, KOH, etc.), reflux 10 h | Isatin, acetone, NaOH | 2-toluquinoline-4-carboxylic acid (yield ~99%) |

| 2 | Aldol-type addition of phenyl aldehyde to intermediate | Heating at 95-105 °C for 1-6 h | 2-toluquinoline-4-carboxylic acid, phenyl aldehyde | 2-vinyl-4-quinoline carboxylic acid derivative |

| 3 | Dehydration of the vinyl intermediate using acid anhydrides (e.g., acetic anhydride) | 115-125 °C for 2-8 h | Vinyl intermediate, acetic anhydride | Dehydrated quinoline derivative |

| 4 | Oxidation using strong oxidizers such as potassium permanganate | 35-45 °C for 2-8 h | Potassium permanganate, NaOH | Quinoline-2,4-dicarboxylic acid |

| 5 | Decarboxylation or further functional group manipulation to yield final quinoline carboxylic acid | Reflux in m-xylene or similar solvent | Quinoline dicarboxylic acid, m-xylene | Cinchonic acid or target quinoline carboxylic acid |

This sequence is adaptable for introducing the thiophene ring at position 2 by substituting phenyl aldehyde with thiophene-2-carboxaldehyde or related heteroaryl aldehydes.

Specific Adaptation for this compound

- Methylation at positions 6 and 8 can be achieved by starting with appropriately substituted isatin or by post-synthetic methylation using selective electrophilic substitution.

- Thiophene ring incorporation at position 2 is introduced via the aldehyde used in the condensation step (step 2), replacing phenyl aldehyde with 2-thiophenecarboxaldehyde.

- The carboxylic acid group at position 4 is formed during the initial condensation and preserved through subsequent steps.

Analytical Data Supporting Preparation

The patent provides analytical characterization of intermediates and final products, confirming the structure and purity:

| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

|---|---|---|---|

| 2-toluquinoline-4-carboxylic acid | 99 | 238-240 | 1H NMR (DMSO-d6): δ 8.127 (ddd), 7.692 (ddd), 2.587 (3H, methyl) |

| 2-vinyl-4-quinoline carboxylic acid derivative | 85 | 294-295 | IR: 3345 cm^-1 (OH), 965 cm^-1 (C=CH-trans); PMR (DMSO-d6): δ 8.08 (d), 8.23 (s), 8.62 (d) |

These data confirm successful formation of the quinoline core and key functional groups during synthesis.

Summary Table of Preparation Conditions

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Isatin, acetone, NaOH | 25-35 °C stirring, then reflux 10 h | 99% | Formation of quinoline carboxylic acid intermediate |

| 2 | Intermediate, 2-thiophenecarboxaldehyde | 95-105 °C, 3 h | ~85% | Aldol condensation introducing thiophene |

| 3 | Vinyl intermediate, acetic anhydride | 115-125 °C, 2-8 h | - | Dehydration step |

| 4 | Oxidizer (KMnO4), NaOH | 35-45 °C, 2-8 h | - | Oxidation to dicarboxylic acid |

| 5 | Dicarboxylic acid, m-xylene | Reflux | - | Decarboxylation to final acid |

Research Findings and Industrial Relevance

- The described method is advantageous for scalability due to mild reaction conditions and use of readily available reagents.

- High yields and purity are achievable, making this approach suitable for industrial synthesis.

- The flexibility of the aldehyde component allows for structural diversity, enabling synthesis of thiophene-substituted quinoline carboxylic acids such as the target compound.

- The method avoids harsh conditions and toxic reagents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated quinoline derivatives and boronic acid derivatives in the presence of palladium catalysts.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Functionalized quinoline and thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid, exhibit significant anticancer properties. Quinoline-based compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, studies have demonstrated that modifications to the quinoline structure can enhance the selectivity and potency of these compounds against various cancer types, leading to their exploration as potential therapeutic agents in oncology .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of cell cycle arrest and apoptosis in cancer cells. Specifically, it has been observed that treatment with certain quinoline derivatives leads to an increase in cells at the G2/M phase of the cell cycle and promotes apoptotic processes . This dual action makes it a candidate for further development as an anticancer drug.

Antimicrobial Applications

Inhibition of Bacterial Growth

this compound has also shown promise in antimicrobial applications. Studies have reported moderate antibacterial activity against various strains of bacteria, including Salmonella and Escherichia coli. The structural modifications in quinoline derivatives can significantly influence their antibacterial efficacy, suggesting that this compound could be further investigated for its potential use in treating bacterial infections .

Neurological Research

Serotonin Transporter Modulation

Recent investigations into the pharmacological profile of quinoline derivatives have revealed their potential as modulators of serotonin transporters. These compounds can affect serotonin availability in the brain, which is crucial for treating mood disorders such as anxiety and depression. The modulation of serotonin transporters by this compound may provide insights into developing new antidepressant therapies .

Several studies have highlighted the potential applications of this compound:

- Anticancer Efficacy : A study demonstrated that a derivative of this compound exhibited significant inhibition of tumor growth in vitro and in vivo models by targeting specific pathways involved in cancer progression .

- Antimicrobial Screening : Another research effort focused on evaluating the antibacterial properties of various quinoline derivatives, including this compound, showing promising results against resistant bacterial strains .

- Neuropharmacological Studies : Investigations into the effects on serotonin transporters indicated that this compound could modulate neurotransmitter levels effectively, paving the way for future antidepressant drug development .

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Key Observations :

- Thiophene vs.

- Methyl vs. Chlorine Substituents : Chlorine in the thiophene ring (as in CAS 897554-57-3) increases molecular weight and electronegativity, which may alter binding affinity and metabolic stability .

- Positional Isomerism: For example, 2-(2-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 725705-24-8) differs in the methoxy group's position, which could influence solubility and target selectivity .

Antibacterial Activity:

- Quinoline-4-carboxylic acids with thiophene or aryl substituents have shown activity against Gram-positive bacteria like Staphylococcus aureus. For instance, compounds with MIC values as low as 64 µg/mL were reported in .

- The thienyl group may enhance membrane permeability due to its lipophilicity, compared to polar methoxy/ethoxy groups .

Physicochemical Properties

- Solubility : Thiophene derivatives generally exhibit lower aqueous solubility than methoxy/ethoxy-substituted analogs due to reduced polarity.

- Melting Points: While specific data for the target compound is unavailable, analogs like 2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid have documented melting points, which are influenced by crystallinity and intermolecular hydrogen bonding .

Biological Activity

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid (DMQCA) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data.

- Molecular Formula : C16H13NO2S

- Molecular Weight : 283.34 g/mol

DMQCA exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways, which may contribute to its anticancer and antimicrobial properties.

- DNA Interaction : DMQCA has been shown to bind to DNA, affecting cellular processes such as replication and transcription.

- Cell Signaling Modulation : It may interfere with cellular signaling pathways, leading to altered cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that DMQCA possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

The minimal inhibitory concentration (MIC) values for DMQCA against these pathogens suggest it could be a candidate for developing new antimicrobial agents .

Anticancer Properties

DMQCA has been evaluated for its anticancer potential in various cancer cell lines. Key findings include:

- Inhibition of Cell Proliferation : In vitro studies show that DMQCA significantly reduces the viability of cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Induction of Apoptosis : Flow cytometry analyses reveal that DMQCA induces apoptosis in treated cancer cells, as evidenced by increased annexin V staining.

Table 1 summarizes the IC50 values for DMQCA against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.5 |

| HeLa | 10.3 |

These results highlight DMQCA's potential as a lead compound for anticancer drug development .

Other Biological Activities

In addition to antimicrobial and anticancer effects, DMQCA has shown promise in other areas:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that DMQCA may reduce inflammation markers in vitro, indicating potential for treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of DMQCA:

- Study on Antimicrobial Efficacy : A recent study tested DMQCA against a panel of bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation .

- Cancer Cell Line Analysis : In a comparative study involving various quinoline derivatives, DMQCA was found to be one of the most potent inhibitors of cell proliferation in breast cancer models. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.